molecular formula C12H15NO3 B8495668 2-Cyclopentyl-4-methyl-5-nitro-phenol

2-Cyclopentyl-4-methyl-5-nitro-phenol

Cat. No.: B8495668
M. Wt: 221.25 g/mol
InChI Key: LDZZSZXVEINWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-4-methyl-5-nitro-phenol is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-cyclopentyl-4-methyl-5-nitrophenol

InChI

InChI=1S/C12H15NO3/c1-8-6-10(9-4-2-3-5-9)12(14)7-11(8)13(15)16/h6-7,9,14H,2-5H2,1H3

InChI Key

LDZZSZXVEINWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a microwave tube charged with 4-bromo-2-cyclopentyl-5-nitrophenyl methyl carbonate (500 mg, 1.45 mmol), Pd(dppf)Cl2 (96 mg, 0.13 mmol), potassium trifluoro-methyl-boron (177 mg, 1.45 mmol) and cesium carbonate (1420 mg, 4.36 mmol) was added tetrahydrofuran (2.5 mL) and water (1.25 mL). The reaction heated at 110° C. for 35 min under microwave irradiation. The reaction was partitioned between ethyl acetate and water. The organic layer was separated, dried over Na2SO4, filtered and concentrated in vacuo to yield a brown oil. Purification by silica gel chromatography (0-6% ethyl acetate/hexanes) provided 2-cyclopentyl-4-methyl-5-nitro-phenol (167 mg, 52% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 10.08 (s, 1H), 7.43-7.38 (m, 1H), 7.22 (s, 1H), 3.28-3.21 (m, 1H), 2.43 (s, 3H), 1.96-1.91 (m, 2H), 1.80-1.51 (m, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
potassium trifluoro-methyl-boron
Quantity
177 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1420 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.25 mL
Type
solvent
Reaction Step Two

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